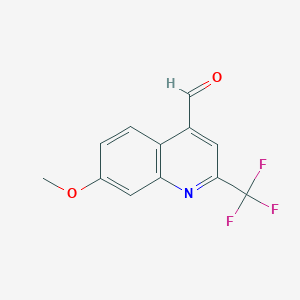

7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

89446-65-1 |

|---|---|

Molecular Formula |

C12H8F3NO2 |

Molecular Weight |

255.19 g/mol |

IUPAC Name |

7-methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde |

InChI |

InChI=1S/C12H8F3NO2/c1-18-8-2-3-9-7(6-17)4-11(12(13,14)15)16-10(9)5-8/h2-6H,1H3 |

InChI Key |

UBNLITMVNSIRRT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde typically involves the cyclization and functionalization of quinoline precursors. One common method includes the reaction of 7-methoxyquinoline with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Incorporation of the Methoxy Group

Methoxy groups in quinoline derivatives are typically introduced via O-methylation of hydroxyl groups or through direct synthesis of methoxy-substituted precursors. For instance, methoxyquinolines are often synthesized by methylation of hydroxyl groups using methylating agents (e.g., methyl iodide, dimethyl sulfate) under basic conditions .

Key Reaction Steps :

-

Hydroxylation : Formation of a hydroxyl group at position 7 via oxidation or electrophilic substitution.

-

Methylation : Conversion of hydroxyl to methoxy using methylating agents.

Formation of the Aldehyde Functional Group

The aldehyde group at position 4 is typically introduced via oxidation of methyl groups or formylation reactions . For example, in related quinoline derivatives, aldehydes are synthesized by oxidizing benzylic alcohols or through Vilsmeier-Haack reactions .

Example Reaction :

-

Oxidation : A methyl group at position 4 is oxidized to an aldehyde using reagents like KMnO₄ or CrO₃ under acidic conditions.

-

Formylation : Direct formylation via reaction with formamide derivatives or through Friedel-Crafts acylation followed by reduction .

Palladium-Catalyzed Coupling Reactions

-

Sonogashira Coupling : Used to introduce ethynyl groups, which may precede functionalization with trifluoromethyl or methoxy groups.

Ullmann-Type Coupling

-

Trifluoromethyl Substitution : Used to introduce trifluoromethyl groups at position 2 via coupling with trifluoromethyl halides.

Oxidation and Formylation

Scientific Research Applications

Antimicrobial Properties

Research indicates that 7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial targets.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium smegmatis | 6.25 µg/mL |

| Pseudomonas aeruginosa | Significant inhibition observed |

| Candida albicans | Moderate activity |

The compound's ability to inhibit the growth of these pathogens suggests its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit VEGFR-2 kinase activity, which plays a crucial role in cancer cell proliferation and migration. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as Caco-2 by downregulating anti-apoptotic genes (Bcl2, Bcl-xl, Survivin) and upregulating pro-apoptotic genes (TGF).

Case Study: Apoptotic Effects on Caco-2 Cells

In a study evaluating the effects of the compound on Caco-2 cells:

- The compound exhibited a significant reduction in cell viability at sub-toxic concentrations.

- Flow cytometry analysis indicated an increase in apoptotic cells following treatment with this compound.

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

The interaction of this compound with various enzymes has been extensively studied. Molecular docking studies indicate that it binds effectively to active sites of specific enzymes, demonstrating competitive inhibition properties.

Table 2: Enzyme Inhibition Characteristics

| Enzyme | Type of Inhibition | IC50 Value |

|---|---|---|

| VEGFR-2 | Competitive | Not specified |

| Other kinases | Competitive | Varies |

The ability of this compound to inhibit key enzymes involved in disease pathways opens avenues for its application in drug design against various diseases .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparisons are drawn with quinoline derivatives sharing substitutions at positions 2, 4, and 7:

*Calculated molecular weight based on C₁₂H₉F₃NO₂.

Substituent Effects

Position 7: Methoxy (-OCH₃): Electron-donating via resonance, increasing solubility in polar solvents compared to 7-fluoro analogs. Fluoro (-F) : Electron-withdrawing, smaller steric profile, and higher electronegativity reduce basicity of the quinoline nitrogen.

Position 2 :

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect enhances metabolic stability and lipophilicity versus -CH₃.

- Methyl (-CH₃) : Electron-donating, less steric hindrance, and lower LogP.

Position 4 :

- Carbaldehyde (-CHO) : Reactive toward nucleophiles (e.g., amines, hydrazines), enabling derivatization.

- Carboxylic Acid (-COOH) : Ionizable at physiological pH, improving water solubility but limiting membrane permeability.

Physicochemical and Reactivity Trends

- Reactivity : The aldehyde group offers synthetic versatility, whereas carboxylic acids are more stable and suited for salt formation.

- Electronic Effects : The interplay between -OCH₃ (electron-donating) and -CF₃ (electron-withdrawing) may create unique charge distributions, affecting binding to biological targets.

Research Implications

- The target compound’s structure aligns with trends in antifungal and anticancer quinoline derivatives, where -CF₃ and -CHO groups are linked to enhanced activity .

- Pyridalyl , though structurally distinct, highlights the role of halogenation in environmental persistence—a cautionary note for designing trifluoromethylated compounds.

Notes on Evidence Utilization

- Structural and molecular weight data for 7-fluoro-2-methylquinoline-4-carboxylic acid were directly referenced from .

- SHELX software () is cited to underscore methodologies for future crystallographic studies of such compounds.

- Pyridalyl () illustrates broader implications of halogenated substituents.

Biological Activity

7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde is a heterocyclic organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound consists of a quinoline core with a methoxy group at position 7, a trifluoromethyl group at position 2, and an aldehyde functional group at position 4. Its molecular formula is C11H8F3N O, and it is known for exhibiting various biological activities, including potential antidepressant effects and interactions with biological targets.

Chemical Structure and Properties

The presence of both the methoxy and trifluoromethyl groups enhances the lipophilicity and alters the electronic properties of the compound, making it distinct from other quinoline derivatives. The following table summarizes the structural features of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy at position 7, trifluoromethyl at position 2, aldehyde at position 4 | Potential antidepressant effects; high lipophilicity |

| 6-Methoxyquinoline | Methoxy group at position 6 | Lacks trifluoromethyl group; different reactivity |

| 2-Trifluoromethylquinoline | Trifluoromethyl group at position 2 | No aldehyde; primarily studied for electrophilic properties |

| 4-Methoxyquinoline | Methoxy group at position 4 | Different pharmacological profile; less potent |

| 3-Aminoquinoline | Amino group at position 3 | Exhibits different biological activities |

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may have potential antidepressant properties, similar to other quinoline derivatives known for their neuropharmacological effects.

- Anticancer Activity : Quinoline derivatives have been extensively studied for their anticancer properties. For instance, related compounds have shown significant growth inhibition in cancer cell lines, indicating that this compound may also possess similar activities .

- Binding Affinities : Interaction studies suggest that compounds with similar structures can effectively bind to enzymes or receptors involved in disease pathways, hinting that this compound may exhibit significant interactions within biological systems.

Case Studies

Several studies have explored the biological activity of quinoline derivatives, providing insights into their mechanisms of action:

- A study on quinoline-derived trifluoromethyl alcohols demonstrated their potent growth inhibition in zebrafish embryo models, highlighting the potential for developmental toxicity and anticancer applications .

- Another investigation into various quinoline derivatives found that specific substitutions could enhance antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values less than 1 μM against HL-60 and COLO 205 cells .

The mechanisms through which quinoline derivatives exert their biological effects include:

- DNA Interaction : Many quinolines are known to interact with DNA synthesis pathways, leading to disruptions in cell division and apoptosis in cancer cells .

- Cytokine Modulation : Some studies suggest that these compounds can modulate cytokine generation and influence immune responses, which may contribute to their therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde in academic research?

The synthesis of this compound can be approached via:

- Condensation reactions : Fluorine-containing quinolines are often synthesized by reacting aldehydes with ketones or amines. For example, 4-amino-2-methoxy-3-trifluoroacetylquinoline derivatives were prepared through aldehyde-ketone condensations .

- Stepwise substitution : Optimized protocols for quinoline-4-carbaldehydes involve sequential substitutions. For instance, methyl acrylates can undergo hydrolysis and chlorination to yield carboxylic acid derivatives, which are then functionalized at specific positions .

- Cross-coupling reactions : Palladium-catalyzed reactions (e.g., using PdCl₂(PPh₃)₂ or Pd(OAc)₂) enable the introduction of aryl groups, as demonstrated in the synthesis of 4-amino-2-(4-chlorophenyl)quinolines .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use gloves, lab coats, and eye protection. Avoid inhalation of vapors and prevent contact with skin/eyes. Conduct reactions in well-ventilated fume hoods .

- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., N₂). Store in a cool, dry place away from heat sources and static electricity. Monitor for moisture sensitivity, as trifluoromethyl groups may hydrolyze under acidic/basic conditions .

Q. What analytical techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR can confirm methoxy (δ ~3.8–4.0 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) groups. Quinoline protons typically resonate between δ 7.5–9.0 ppm .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₂H₉F₃NO₂).

- Infrared (IR) spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for carbaldehyde) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

- Cross-validation : Compare data with structurally similar compounds. For example, 6-methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid derivatives show distinct ¹⁹F NMR shifts depending on substitution patterns .

- Isotopic labeling : Use deuterated solvents to eliminate solvent peaks in NMR. For ambiguous NOE effects, 2D-COSY or HSQC experiments clarify proton-proton correlations .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, aiding in peak assignment .

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency for aryl groups. Additives like PCy₃ enhance stability .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or 1,4-dioxane) increase solubility of intermediates. For hydrolysis steps, aqueous NaOH/THF mixtures reduce side reactions .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of trifluoromethyl groups during substitution .

Q. What are the potential biological applications of this compound based on structurally similar quinoline derivatives?

- Anticancer agents : Quinoline-4-carbaldehyde derivatives inhibit HGF/c-Met signaling pathways, which are critical in breast and lung cancer progression .

- Neuroprotective agents : 2-Arylethenylquinolines exhibit cholinesterase inhibition, relevant for Alzheimer’s disease research .

- Antimicrobial activity : Fluorinated quinolines disrupt bacterial DNA gyrase, though direct studies on this compound are needed .

Q. How can researchers address discrepancies in reported synthetic yields for similar quinoline derivatives?

- Byproduct analysis : Use LC-MS or TLC to identify intermediates. For example, incomplete hydrolysis of esters may explain low yields in carbaldehyde synthesis .

- Reaction monitoring : In situ IR or Raman spectroscopy tracks carbaldehyde formation and detects side reactions (e.g., oxidation of methoxy groups) .

- Scale-up adjustments : Microfluidic reactors improve heat/mass transfer for exothermic steps, reducing decomposition .

Methodological Notes

- Safety protocols : Always prioritize hazard assessments (e.g., GHS classifications) and maintain access to emergency equipment (eyewash stations, fire extinguishers) .

- Data reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously, as trifluoromethyl groups are sensitive to trace moisture .

- Collaborative validation : Share spectral data with open-access databases (e.g., PubChem) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.